molecular formula C21H18BrN3O2 B11552179 (3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11552179
M. Wt: 424.3 g/mol
InChI Key: FWNIJHXSNFAMIL-ZVHZXABRSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound that features a bromophenyl group, a naphthalenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of the butanamide backbone through a series of condensation reactions. The naphthalenyl group is then introduced via a formylation reaction, and the final product is obtained through an imination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    (3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with molecular targets, potentially leading to distinct biological activities.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H18BrN3O2/c1-14(13-20(26)23-17-11-9-16(22)10-12-17)24-25-21(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

FWNIJHXSNFAMIL-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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